![molecular formula C15H17N5 B1439405 7-Hydrazino-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 1204298-21-4](/img/structure/B1439405.png)
7-Hydrazino-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
The compound “7-Hydrazino-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine” is a type of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry . They have been identified as strategic compounds for optical applications due to their tunable photophysical properties .
Synthesis Analysis
The pyrazolo[1,5-a]pyrimidine core can be easily modified by simple aromatic substitution reactions such as nitration, halogenation, and formylation . As a result, suitable functional groups can be incorporated at positions 2 and 5–7 during the fused-ring construction and at position 3 via functionalization and post-functionalization strategies . This demonstrates the capability of this core for various chemical modifications.Molecular Structure Analysis
The molecular formula of “7-Hydrazino-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine” is C15H17N5 . The molecular weight is 267.33 . The structure is based on the pyrazolo[1,5-a]pyrimidine scaffold, which is a fused ring system incorporating a pyrazole ring and a pyrimidine ring .Chemical Reactions Analysis
The pyrazolo[1,5-a]pyrimidine core can undergo various chemical reactions. For instance, it can be modified by simple aromatic substitution reactions such as nitration, halogenation, and formylation . These reactions allow the incorporation of suitable functional groups at specific positions on the fused-ring system .Mechanism of Action
While the specific mechanism of action for “7-Hydrazino-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine” is not mentioned in the search results, pyrazolo[1,5-a]pyrimidine derivatives have been studied as potential CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Future Directions
Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have been identified as strategic compounds for optical applications . Therefore, future research could focus on exploring these properties and developing new applications for these compounds.
properties
IUPAC Name |
[2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5/c1-9-5-4-6-12(7-9)14-11(3)19-20-13(18-16)8-10(2)17-15(14)20/h4-8,18H,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLBGBSRNGQCBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N=C(C=C(N3N=C2C)NN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydrazino-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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